molecular formula C3H5ClO4S B1589117 Methyl (chlorosulfonyl)acetate CAS No. 56146-83-9

Methyl (chlorosulfonyl)acetate

Cat. No. B1589117
CAS RN: 56146-83-9
M. Wt: 172.59 g/mol
InChI Key: YBIPZPBGAGTBGK-UHFFFAOYSA-N
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Description

Methyl (chlorosulfonyl)acetate is a chemical compound with the molecular formula C3H5ClO4S . It has a molecular weight of 172.59 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Methyl (chlorosulfonyl)acetate is 1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl (chlorosulfonyl)acetate is a liquid at room temperature . It has a density of 1.4992 g/cm3 at 15 °C . Its refractive index is 1.466 at 20℃ .

Scientific Research Applications

1. Recovery in Pharmaceutical and Herbicide Production

Methyl (chlorosulfonyl)acetate plays a role in the production of pharmaceuticals and herbicides, particularly as an intermediate. For example, its production process, which heavily utilizes acetic acid as a solvent, highlights the necessity of recovering and reusing acetic acid efficiently. This recovery process is crucial due to the presence of multiple components in the effluent, making acetic acid separation challenging. Techniques like azeotropic distillation and extraction have been tested, with extraction proving more effective for acetic acid recovery and reuse (Wang Tian-gui, 2006).

2. Synthesis of Complex Organic Compounds

The compound is used in the synthesis of various organic molecules. For instance, a one-pot synthesis method involves reacting aminonitriles with methyl (chlorosulfonyl)acetate to produce methyl 4-amino-2,3,3-trisubstituted-1,1-dioxo-2,3-dihydro-1H-1λ6-isothiazole-5-carboxylates. This process is significant for the structural formation of complex organic compounds, which have applications in multiple scientific fields (Alexey V. Dobrydnev et al., 2018).

3. Role in Lithium-Ion Batteries

In the field of lithium-ion batteries, particularly for electric vehicles, methyl (chlorosulfonyl)acetate is explored as a co-solvent in the electrolyte. It has been shown to significantly increase cell rate capability, thereby potentially reducing charging time for electric vehicles. This application is crucial for enhancing the performance of lithium-ion batteries, although the impact on cell lifetime is still under research (Jing Li et al., 2018).

Safety And Hazards

Methyl (chlorosulfonyl)acetate is classified as a dangerous substance. It has hazard statements H302, H314, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl 2-chlorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO4S/c1-8-3(5)2-9(4,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIPZPBGAGTBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465718
Record name methyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (chlorosulfonyl)acetate

CAS RN

56146-83-9
Record name methyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (chlorosulfonyl)acetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of chlorosulfonylacetyl chloride (419 μL, 3.955 mmol, 1 eq.) in Et2O (4 mL), at 0° C. was added MeOH (160 μL, 3.955 mmol, 1 eq.). The reaction mixture is strirred at 0° C. for 3 h, then concentrated in vacuo to give chlorosulfonyl-acetic acid methyl ester.
Quantity
419 μL
Type
reactant
Reaction Step One
Name
Quantity
160 μL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The sodium methoxycarbonylmethylsulfonate salt was added in small portions to a stirred solution of 840 ml (9.14 mols) phosphorus oxychloride. The resulting mixture was then heated at 80°-100° C. for about 5 hours and allowed to cool overnight. The reaction mixture was filtered, the filtered solid was washed with dichloromethane and the filtrate distilled under reduced pressure to remove the dichloromethane and excess phosphorus oxychloride. The resulting oil residue was distilled through a short Vigreaux column to give 226.8 g (65.7% yield) of methoxycarbonylmethylsulfonyl chloride, as a yellow oil, b.p. 79°-80° C. (0.5 mm Hg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
840 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To chlorosulfonyl chloride (3.34 g, 17.9 mmol) in diethyl ether (30 mL) is added at 0° C. methanol (800 μL, 19.7 mmol). The resulting mixture is stirred at 0° C. during 1 h and the solvent is evaporated to give the title compound.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 2-(chlorosulfonyl)acetyl chloride (1 g, 5.65 mmol) in dry Et2O (5 ml) cooled to 0° C., a solution of methanol (0.286 g, 6.21 mmol) in dry Et2O (1 ml) was added dropwise. After 15 minutes, the mixture was warmed to RT and stirred for 2 hours. The solvent was evaporated and the desired compound was obtained (1 g, 5.36 mmol, 95% yield) and used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.286 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
VA Rassadin, AA Tomashevskiy, VV Sokolov, A Ringe… - 2009 - Wiley Online Library
N‐(2,3‐Dibromopropyl)‐ and N‐(3,4‐dibromobutyl)(methoxycarbonyl)methanesulfanilides upon treatment with potassium carbonate in DMF furnish methyl 3‐aryl‐2,2‐dioxo‐2‐thia‐3‐…
JH Musser, AF Kreft, RHW Bender… - Journal of medicinal …, 1989 - ACS Publications
N-[(Arylmethoxy)phenyl] and N-[(arylmethoxy)naphthyl] sulfonamides: potent orally active leukotriene d4 antagonists of novel str Page 1 1176 J. Med. Chem. 32,1176-1183 A 4.2-g (36-…
Number of citations: 25 pubs.acs.org
MF Gordeev, EM Gordon, DV Patel - The Journal of Organic …, 1997 - ACS Publications
Solid-phase synthesis of β-sultams amenable for construction of sulfonyl β-lactam analogue combinatorial libraries is reported. Imine intermediates generated from polymer-immobilized …
Number of citations: 64 pubs.acs.org
DS Grosheva, VA Rassadin… - European Journal of …, 2015 - Wiley Online Library
A new approach to benzo‐annelated δ‐sultams containing an aryl–nitrogen bond is described. The method, which involves the intramolecular Michael cyclization of tert‐butyl ortho‐[N‐(…
AB Northrup, MH Katcher, MD Altman… - Journal of Medicinal …, 2013 - ACS Publications
This report documents the first example of a specific inhibitor of protein kinases with preferential binding to the activated kinase conformation: 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-…
Number of citations: 35 pubs.acs.org
SV Shishkina, LA Petrushova, KO Burian… - Acta Crystallographica …, 2020 - scripts.iucr.org
The title compound, C10H8ClNO5S, which has potential analgesic activity, crystallizes in space group P21/n. The benzothiazine ring system adopts an intermediate form between sofa …
Number of citations: 1 scripts.iucr.org
L Azotla-Cruz, IV Lijanova, IV Ukrainets… - Scientia …, 2017 - mdpi.com
According to the principles of the methodology of bioisosteric replacements a series of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylates has been obtained as …
Number of citations: 12 www.mdpi.com
IV Ukrainets, LA Petrushova, SV Shishkina… - Scientia …, 2020 - mdpi.com
… Sulfonylation with methyl chlorosulfonyl acetate and the subsequent treatment of intermediate anilides 3 with sodium methylate solution in anhydrous methanol (other alcohols should …
Number of citations: 1 www.mdpi.com
KC Majumdar, S Mondal - Chemical Reviews, 2011 - ACS Publications
The sulfonamide is an important functional group. The sulfonamides have been extensively used as pharmaceutical and agricultural agents because of their diverse biological …
Number of citations: 187 pubs.acs.org
JG Lombardino, DE Kuhla - Advances in Heterocyclic Chemistry, 1981 - Elsevier
Publisher Summary The chapter focuses primarily on the two ring systems 1 and 2 and their oxidized derivatives. A few related ring systems, such as dibenzo- and hetero ring-fused 1,2-…
Number of citations: 37 www.sciencedirect.com

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